molecular formula C8H6BrNO3S B2370420 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide CAS No. 1823553-64-5

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide

Cat. No.: B2370420
CAS No.: 1823553-64-5
M. Wt: 276.1
InChI Key: JXXRRXKMTXVLER-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and a 1,1-dioxide group attached to the benzothiazine ring. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-bromobenzenesulfonamide as the starting material.

    Cyclization: The starting material undergoes cyclization with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the benzothiazine ring.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the 1,1-dioxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 7-amino, 7-thio, or 7-alkyl derivatives are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Thiols and thioethers are the primary products.

Scientific Research Applications

7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide
  • 7-Fluoro-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide
  • 7-Methyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide

Comparison

  • Uniqueness : The presence of the bromine atom at the 7th position in 7-Bromo-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
  • Activity : Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different levels of potency and selectivity in biological assays. The bromine atom’s larger size and higher electronegativity can affect the compound’s interaction with molecular targets.

Properties

IUPAC Name

7-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-5-1-2-6-7(3-5)14(12,13)4-10-8(6)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRRXKMTXVLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=C(S1(=O)=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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